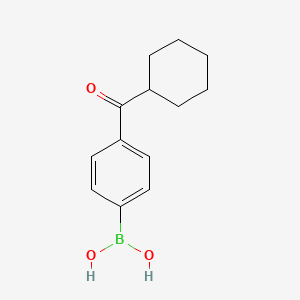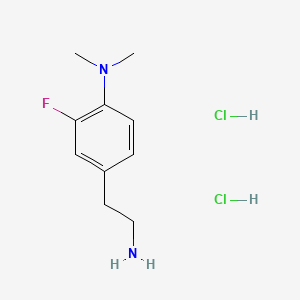
4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for this compound are not available, methods for synthesizing similar compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Chemical Reactions Analysis
The compound, being an aromatic amine, might undergo reactions typical of amines and aromatic compounds. This could include electrophilic aromatic substitution, reactions with acids and bases, and potentially reactions involving the aminoethyl and dimethylamine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Amines typically have higher boiling points than similar-sized molecules due to hydrogen bonding, and the presence of the aromatic ring could also influence properties like solubility .科学的研究の応用
Applications in Chemical Synthesis
Compounds similar to "4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride" often serve as intermediates in the synthesis of pharmaceuticals and complex organic molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, involves cross-coupling reactions that could be analogous to the transformations this compound might undergo (Qiu et al., 2009).
Photodynamic Therapy (PDT)
Fluorinated compounds are explored for their potential in photodynamic therapy, a treatment that involves light-sensitive drugs and a light source to destroy cancer cells. The fluorine atom's ability to modulate the electronic properties of molecules can enhance their photophysical characteristics, making them suitable for such applications.
Neurological Research
Arylethylamine compounds, which share a structural resemblance with the compound , have been studied for their effects on the central nervous system, including as ligands for dopamine receptors. This research is critical for developing treatments for neuropsychiatric disorders (Jůza et al., 2022).
Environmental and Toxicological Studies
The presence and degradation of fluorinated organic compounds in the environment is a significant area of research due to their persistence and potential toxicological effects. Studies on compounds like 2,4-D herbicide toxicity provide insights into the environmental impact of such chemicals (Zuanazzi et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
4-(2-aminoethyl)-2-fluoro-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2.2ClH/c1-13(2)10-4-3-8(5-6-12)7-9(10)11;;/h3-4,7H,5-6,12H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKPHCIKBXJQPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)CCN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride (DMAB) exert its neuroprotective effects in glaucoma?
A1: The research suggests that DMAB's neuroprotective effects are mediated through its action as an agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) []. While the exact mechanism is not fully elucidated in this paper, activation of α7 nAChRs on retinal ganglion cells (RGCs) is believed to trigger downstream signaling pathways that promote cell survival. This is supported by the observation that co-administration of an α7 nAChR antagonist, MLA, blocked the neuroprotective effect of DMAB [].
Q2: How does the neuroprotective efficacy of this compound (DMAB) compare to other α7 nAChR agonists in the glaucoma model?
A2: The study tested various α7 nAChR agonists and found that they exhibited different levels of neuroprotection in the rat glaucoma model. While DMAB did demonstrate a protective effect, it was not as potent as some of the other agonists tested. PHA-543613 and PNU-282987 provided the highest degree of RGC survival, followed by nicotine, SEN 12333, tropisetron, 3-Bromocytisine, and then DMAB []. This suggests that while activation of α7 nAChR is a promising therapeutic target, further research is needed to optimize the efficacy of different agonists like DMAB.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

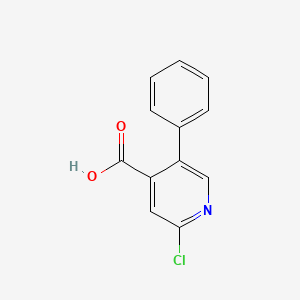

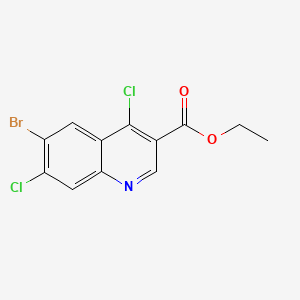
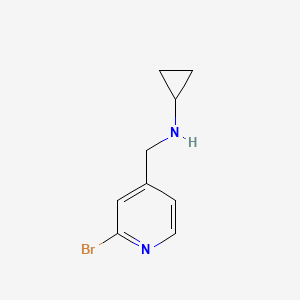
![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)


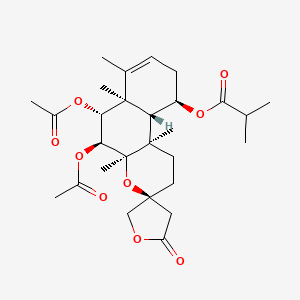



![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)
